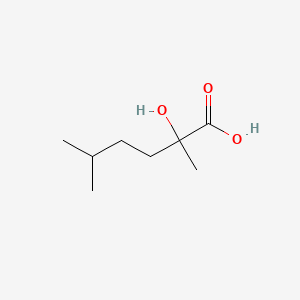

2-Hydroxy-2,5-dimethylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Synthesis of Diastereomers

Spengler and Albericio (2014) detailed an efficient stereoselective synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, starting from Garner's aldehyde. This process involved hydrogenation, intramolecular cyclization, Jones oxidation, and hydrolysis, yielding the final compounds in 12-18% overall yield through 5-7 steps (Spengler & Albericio, 2014).

2. Synthesis for Novel Cyclodepsipeptide

Ohtaka et al. (2013) conducted a study on the efficient diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a crucial lactone linkage unit in the novel cyclodepsipeptide homophymine A (Ohtaka et al., 2013).

3. Combustion Chemistry Study

Sarathy et al. (2014) explored the combustion behavior of 2,5-dimethylhexane to better understand the characteristics of fuels like conventional petroleum and Fischer–Tropsch hydrocarbon fuels. Their research included experiments under various conditions and a comprehensive chemical kinetic model to understand fuel reactivity (Sarathy et al., 2014).

4. Corrosion Inhibition Studies

Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-(2-hydroxybenzelideneamino) hexanoic acid, to evaluate their potential as corrosion inhibitors for mild steel. Their results demonstrated significant inhibition efficiency, contributing to corrosion protection research (Gupta et al., 2016).

5. Biomass Conversion and Renewable Energy

Several studies focus on the conversion of biomass into valuable chemicals and fuels, such as the transformation of 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran (DMF), a potential biofuel additive. This involves research on catalysts and processes for efficient hydrogenation and conversion, contributing to sustainable and renewable energy sources (Nishimura et al., 2014), (Yueqin et al., 2016).

6. Pharmaceutical Applications

Prasad et al. (2013) isolated an unusual amino acid, 2-amino-5-hydroxyhexanoic acid, from Crotalaria juncea seeds, which exhibited lipid-lowering and antioxidant activity, indicating its potential in pharmaceutical applications (Prasad et al., 2013).

Properties

IUPAC Name |

2-hydroxy-2,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-8(3,11)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKCUUZYGNPPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2510722.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)